molecular formula C7H8N4 B11921679 6,8-dimethyl-7H-purine

6,8-dimethyl-7H-purine

Cat. No.: B11921679
M. Wt: 148.17 g/mol
InChI Key: JKQMCULUBNENPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purine derivatives are significant in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethyl-7H-purine typically involves the alkylation of purine derivatives. One common method is the methylation of purine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

6,8-Dimethyl-7H-purine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-7H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound may also interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.

Uniqueness: 6,8-Dimethyl-7H-purine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties compared to other methylxanthines

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6,8-dimethyl-7H-purine

InChI

InChI=1S/C7H8N4/c1-4-6-7(9-3-8-4)11-5(2)10-6/h3H,1-2H3,(H,8,9,10,11)

InChI Key

JKQMCULUBNENPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N=C(N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.